molecular formula C15H13ClN2O4 B11025096 N-(5-chloro-2-methoxyphenyl)-3-methyl-4-nitrobenzamide

N-(5-chloro-2-methoxyphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B11025096
M. Wt: 320.73 g/mol
InChI Key: ARGQVELONHQJGZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-methyl-4-nitrobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzamide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of a precursor compound followed by amide formation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and coupling agents such as carbodiimides for amide bond formation. The reaction is usually carried out under controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide coupling processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or amine derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-methyl-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-acetamide
  • N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-{(E)-[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl}-2-naphthamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-methyl-4-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C15H13ClN2O4/c1-9-7-10(3-5-13(9)18(20)21)15(19)17-12-8-11(16)4-6-14(12)22-2/h3-8H,1-2H3,(H,17,19)

InChI Key

ARGQVELONHQJGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-]

Origin of Product

United States

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